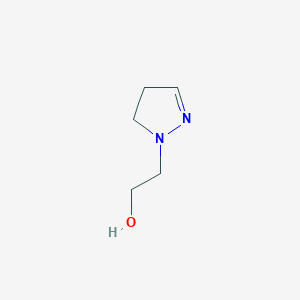
2-エチルブタン-1-スルホンアミド
概要
説明
2-Ethylbutane-1-sulfonamide is an organic compound with the molecular formula C₆H₁₅NO₂S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 2-ethylbutane backbone
科学的研究の応用
2-Ethylbutane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide group’s ability to mimic natural substrates.
Medicine: Explored for its potential use in pharmaceuticals, particularly as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
- 2-Ethylbutane-1-sulfonamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . Dihydropteroate synthetase normally utilizes para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction disrupts the synthesis of folic acid in bacteria .
Mode of Action
Pharmacokinetics
- Most sulfonamides, including 2-Ethylbutane-1-sulfonamide, are readily absorbed orally. These drugs are widely distributed throughout various tissues, including pleural, peritoneal, synovial, and ocular fluids. Although no longer used to treat meningitis, 2-Ethylbutane-1-sulfonamide exhibits high levels in cerebrospinal fluid during meningeal infections .
生化学分析
Biochemical Properties
Sulfonamides, such as 2-Ethylbutane-1-sulfonamide, exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow them to play a role in treating a diverse range of disease states .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of sulfonamides, including 2-Ethylbutane-1-sulfonamide, involves inhibition of steps in the metabolism of arachidonic acid . They primarily reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Dosage Effects in Animal Models
It’s common for the effects of chemical compounds to vary with different dosages in animal models .
Transport and Distribution
The transport and distribution of chemical compounds can be influenced by various factors, including transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can have effects on its activity or function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylbutane-1-sulfonamide typically involves the reaction of 2-ethylbutane with a sulfonamide precursor under specific conditions. One common method is the sulfonation of 2-ethylbutane using chlorosulfonic acid, followed by the reaction with ammonia or an amine to form the sulfonamide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the sulfonation reaction.
Solvent: Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride intermediate.
Catalyst: Sometimes, a base such as pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-ethylbutane-1-sulfonamide may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Raw Material Handling: Ensuring the purity of 2-ethylbutane and the sulfonamide precursor.
Reaction Control: Automated systems to maintain optimal reaction conditions.
Purification: Techniques such as distillation or recrystallization to obtain high-purity 2-ethylbutane-1-sulfonamide.
化学反応の分析
Types of Reactions
2-Ethylbutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonamides depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single carbon chain.
Benzenesulfonamide: Contains a benzene ring, offering different reactivity and applications.
N-ethylbutane-1-sulfonamide: Similar structure but with an ethyl group attached to the nitrogen atom.
Uniqueness
2-Ethylbutane-1-sulfonamide is unique due to its specific ethylbutane backbone, which can influence its physical and chemical properties compared to other sulfonamides. This uniqueness can make it more suitable for certain applications, particularly where specific steric or electronic effects are desired.
特性
IUPAC Name |
2-ethylbutane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-3-6(4-2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPPIZXANPOMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)


![tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1524343.png)








